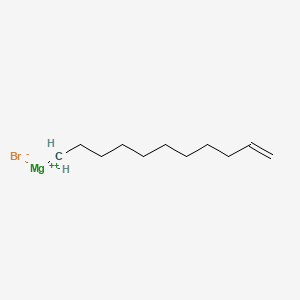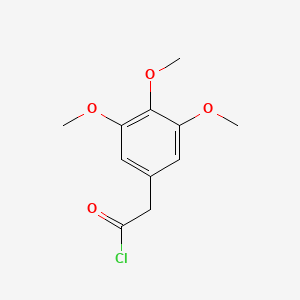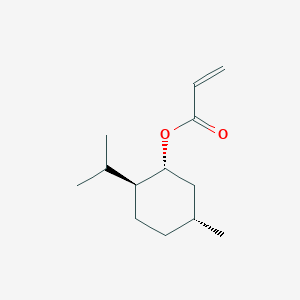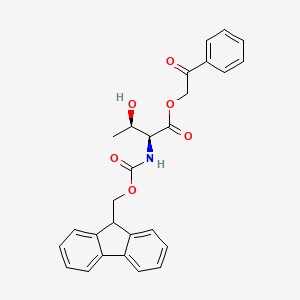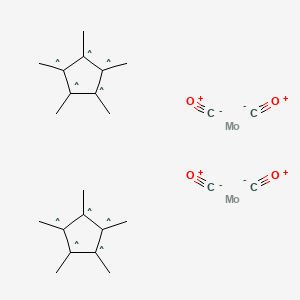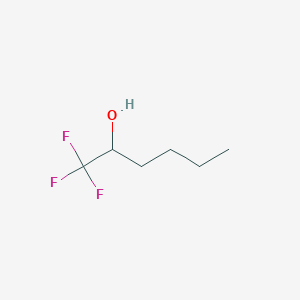
1,1,1-Trifluorohexan-2-ol
Overview
Description
1,1,1-Trifluorohexan-2-ol, also known as 1,1,1-trifluoro-2-hydroxyhexane, is a colorless, water-soluble liquid with a sweet, fruity odor. It is a versatile compound with a wide range of uses in the chemical industry. It is a fluorinated alcohol, which means it contains a hydroxyl group (-OH) bonded to a fluorinated carbon atom. 1,1,1-Trifluorohexan-2-ol is a useful intermediate in the synthesis of various organic compounds and is used as a solvent in organic synthesis. It has been widely studied for its biochemical and physiological effects and its use in laboratory experiments.
Scientific Research Applications
Enantioselective Synthesis
1,1,1-Trifluorohexan-2-ol has been used in the enantioselective synthesis of trifluoroalkan-2-ols. For example, hydrogenating 1,1,1-trifluoroalkan-2-one enol acetates with chiral ruthenium catalysts achieves highly enantioselective synthesis. This process transforms enol acetates into enantiomerically pure trifluorolactic acid (Kuroki et al., 2000).
Synthesis of 1,1,1-Trifluoro-2,3-Epoxypropane
The compound has been used in lipase-mediated kinetic resolution to prepare high purity 1,1,1-trifluoro-3-(phenylthio)propan-2-ol. This substance is then converted into 1,1,1-trifluoro-2,3-epoxypropane, which is used in various subsequent reactions (Shimizu et al., 1996).
Solvent Properties for Radical Cations
1,1,1,3,3,3-Hexafluoropropan-2-ol, closely related to 1,1,1-Trifluorohexan-2-ol, is noted for its unique solvent properties. It’s especially useful for sustaining the life of radical cations, being used in EPR spectroscopy and various mechanistic studies (Eberson et al., 1997).
Microwave-Assisted Synthesis
This compound is involved in the microwave-assisted ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane. This method offers a highly efficient and environmentally friendly way to synthesize 3-alkoxy-1,1,1-trifluoropropan-2-ols (Rayo et al., 2010).
Miscellaneous Applications
- It's used in the synthesis of various fluorinated compounds, such as 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols and their derivatives (Babadzhanova et al., 2005).
- In fluorochemistry, it contributes to the preparation of novel fluorinated building blocks for the synthesis of complex organic structures (Bazhin et al., 2014).
Physicochemical Property Analysis
The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using 1,1,1-Trifluoro-propan-2-ol. This research helps understand the behavior of CF3 groups in aqueous solutions (Fioroni et al., 2003).
properties
IUPAC Name |
1,1,1-trifluorohexan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMITHAWQJMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312656 | |
| Record name | 1,1,1-Trifluoro-2-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
360-33-8 | |
| Record name | 1,1,1-Trifluoro-2-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





